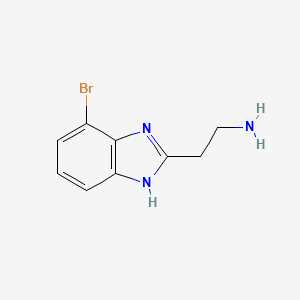

1H-Benzimidazole-2-ethanamine, 7-bromo-

Description

Contextual Significance within Contemporary Benzimidazole (B57391) Chemistry

The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in drug discovery, appearing in a range of FDA-approved drugs. Its significance stems from its ability to mimic natural purine (B94841) bases, allowing it to interact with various biological targets. The introduction of substituents at different positions on the benzimidazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties.

The ethanamine side chain at the 2-position is particularly noteworthy. The presence of an amino group connected by a flexible two-carbon linker can significantly influence a molecule's basicity, polarity, and ability to form hydrogen bonds. These characteristics are crucial for receptor binding and can impart a range of biological activities, including antimicrobial and anti-inflammatory effects. nih.govmdpi.com

The bromine atom at the 7-position further enhances the compound's potential. Halogenation is a common strategy in medicinal chemistry to modulate a drug's metabolic stability, lipophilicity, and binding affinity. nih.gov The position of the halogen is critical; substitution at the 7-position can influence the electronic properties of the benzimidazole ring and its interaction with target enzymes or receptors.

Strategic Importance in Targeted Synthetic Methodologies

1H-Benzimidazole-2-ethanamine, 7-bromo- serves as a valuable building block in the synthesis of more complex molecules. Its trifunctional nature—a nucleophilic amino group, a reactive bromine atom, and the versatile benzimidazole core—offers multiple points for chemical modification.

Key Synthetic Precursors and Reactions:

| Precursor/Reagent | Reaction Type | Resulting Moiety/Functionality |

| Substituted o-phenylenediamines | Cyclocondensation | Formation of the benzimidazole core |

| Carboxylic acids or their derivatives | Cyclocondensation | Introduction of the 2-ethanamine side chain |

| Brominating agents | Electrophilic aromatic substitution | Introduction of the 7-bromo substituent |

The synthesis of 2-aminoalkyl benzimidazoles can be achieved through the condensation of o-phenylenediamines with amino acids or their derivatives. arabjchem.org The presence of the 7-bromo substituent can be introduced either before or after the formation of the benzimidazole ring, depending on the desired synthetic route and the compatibility of the reagents. The ethanamine side chain can be further functionalized, for example, by acylation or alkylation, to generate a library of derivatives for structure-activity relationship (SAR) studies. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds, respectively, leading to the creation of novel and structurally diverse compounds.

Overview of Current Research Trajectories for Halogenated Benzimidazole Derivatives

Research into halogenated benzimidazole derivatives is a vibrant and rapidly evolving field, driven by the quest for new therapeutic agents with improved efficacy and selectivity. Current research trajectories are focused on several key areas:

Anticancer Agents: Many halogenated benzimidazoles have been investigated for their potential as anticancer drugs. The halogen atom can enhance the compound's ability to interact with specific targets in cancer cells, such as kinases or topoisomerases.

Antimicrobial Agents: The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Halogenated benzimidazoles have shown promising activity against a range of bacteria and fungi. The bromine atom can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Antiviral Agents: Several benzimidazole derivatives have demonstrated potent antiviral activity, including against HIV and other viruses. Halogenation can play a crucial role in optimizing the antiviral profile of these compounds.

Enzyme Inhibitors: The benzimidazole scaffold is a common feature in many enzyme inhibitors. Halogen atoms can form specific halogen bonds with amino acid residues in the active site of an enzyme, leading to enhanced inhibitory potency.

The strategic placement of a bromine atom, as seen in 1H-Benzimidazole-2-ethanamine, 7-bromo-, is a key aspect of these research efforts. The 7-position is often targeted to modulate the electronic environment of the imidazole nitrogen atoms, which can be critical for biological activity. Future research will likely focus on the synthesis of novel derivatives of 1H-Benzimidazole-2-ethanamine, 7-bromo- and the evaluation of their therapeutic potential in these and other disease areas.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTQOYUBCRMCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4507-68-0 | |

| Record name | 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Benzimidazole 2 Ethanamine, 7 Bromo and Its Analogues

Retrosynthetic Analysis and Design Strategies for the Benzimidazole (B57391) Core

Retrosynthetic analysis of 2,5-disubstituted benzimidazoles, such as analogues of the target compound, typically leads to two primary synthons: an ortho-phenylenediamine and a carboxylic acid derivative. scholarsresearchlibrary.com For 1H-Benzimidazole-2-ethanamine, 7-bromo-, the key disconnection across the imidazole (B134444) ring suggests a reaction between 3-bromo-benzene-1,2-diamine and a derivative of β-alanine.

The most established method for benzimidazole synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid at high temperatures, often in the presence of a strong acid like 4M hydrochloric acid. nih.gov This approach, while robust, requires harsh conditions and can lead to low yields and side products.

An alternative classical approach involves the condensation of o-phenylenediamine with aldehydes, followed by oxidation. semanticscholar.org This two-step process can be streamlined into a one-pot reaction using various oxidants. organic-chemistry.org The choice of the carbonyl component is critical; for the synthesis of the target compound, this would necessitate a protected 3-aminopropanal (B1211446) derivative.

The table below summarizes various classical condensation methods for forming the benzimidazole ring.

| Reactant 1 | Reactant 2 | Conditions | Key Features |

| o-Phenylenediamine | Carboxylic Acid | High Temp, Strong Acid (e.g., 4M HCl) | Phillips Method, harsh conditions scholarsresearchlibrary.comnih.gov |

| o-Phenylenediamine | Aldehyde | Oxidative Cyclization (e.g., H2O2) | Milder than Phillips, often one-pot semanticscholar.orgorganic-chemistry.org |

| o-Phenylenediamine | Orthoester | Room Temperature, Lewis Acid Catalyst | Facile synthesis of 2-substituted benzimidazoles mdpi.com |

| Mono acyl o-phenylenediamine | Heat | Nitrogen atmosphere | Intramolecular cyclization mdpi.com |

This table presents a summary of classical synthetic approaches for the benzimidazole core.

The synthesis of the required precursors, particularly the unsymmetrically substituted 3-bromo-benzene-1,2-diamine, is a critical step that dictates the final regiochemistry. A common route involves the nitration of a substituted aniline, followed by reduction of the nitro group to an amine. For instance, the synthesis could start from 2-bromoaniline, which undergoes nitration and subsequent reduction to yield the desired diamine.

Another strategy is the direct bromination of an o-phenylenediamine derivative. However, this often leads to a mixture of products and lacks regiocontrol. A more controlled approach involves the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine. nih.govchemrxiv.org This highlights a strategy where halogenation precedes the heterocycle formation to ensure regiochemical purity. nih.gov

Advanced Catalyst-Mediated Synthesis of the Benzimidazole Moiety

To overcome the limitations of classical methods, numerous catalyst-based approaches have been developed, offering milder conditions, higher yields, and improved selectivity. mdpi.com

Transition metal catalysts have proven highly effective in benzimidazole synthesis. researchgate.net These methods often involve dehydrogenative coupling or intramolecular C-N bond formation. For example, cobalt complexes can catalyze the dehydrogenative coupling of aromatic diamines and primary alcohols to yield 2-substituted benzimidazoles under mild conditions. rsc.org Iron-catalyzed one-pot, three-component reactions of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) also provide efficient access to the benzimidazole core. nih.gov

Other notable catalytic systems include:

Copper (Cu): Copper catalysts are used for intramolecular N-arylation reactions to form the imidazole ring. nih.gov

Zirconium (Zr): Zirconocene dichloride (Cp2ZrCl2) and other zirconium salts like ZrCl4 are effective catalysts for the condensation of o-phenylenediamines with aldehydes or orthoesters. mdpi.comrasayanjournal.co.in

Rhodium (Rh): Rh(III) catalysts have been employed in the annulation of 2-arylbenzimidazoles with diazo compounds to create more complex fused systems. nih.gov

The following table details several transition metal-catalyzed reactions for benzimidazole synthesis.

| Catalyst System | Reactants | Reaction Type | Advantages |

| Co(II) Complex | Aromatic diamine, Primary alcohol | Dehydrogenative Coupling | Mild conditions, good to excellent yields rsc.org |

| Fe(III)-porphyrin | Benzo-1,2-quinone, Aldehyde, NH4OAc | Domino C-N Bond Formation | One-pot, three-component, high yields nih.gov |

| Cp2ZrCl2 | o-Phenylenediamine, Aromatic aldehyde | Condensation | Excellent catalyst in ethanol (B145695) rasayanjournal.co.in |

| Copper Salts | o-Bromoaryl derivatives | Intramolecular Cyclization | Effective for N-arylation nih.gov |

| Ag2CO3/Celite | o-Phenylenediamine, Aryl aldehyde | Condensation | Excellent yields, short reaction time rasayanjournal.co.in |

This table provides an overview of advanced transition metal-catalyzed methodologies for benzimidazole core synthesis.

While many catalytic methods focus on the core formation, functionalization of the C2 position is crucial for introducing side chains like the ethanamine group. A reversal of the inherent N-allylation selectivity has been achieved using a CuH-catalyzed approach with electrophilic N–OPiv benzimidazoles and 1,3-dienes as nucleophile precursors. nih.gov This method allows for the exclusive C2-allylation with excellent stereoselectivity, providing a pathway to chiral C2-substituted benzimidazoles. nih.gov Although this example demonstrates allylation, the principle can be extended to other side chains through the use of different nucleophilic partners, representing a modern approach to side chain elaboration.

Stereoselective and Regioselective Synthesis of 1H-Benzimidazole-2-ethanamine, 7-bromo-

The synthesis of the specifically substituted 1H-Benzimidazole-2-ethanamine, 7-bromo- presents significant challenges in controlling selectivity.

Regioselectivity: The reaction of an unsymmetrically substituted o-phenylenediamine, such as 3-bromo-benzene-1,2-diamine, with a carbonyl compound can potentially yield two different regioisomers: the 4-bromo and the 7-bromo derivatives. These exist in tautomeric equilibrium, but are distinct compounds. Achieving regioselectivity is paramount. One effective strategy is to start with a precursor where the desired substitution pattern is already established and the subsequent cyclization reaction does not disturb it. For example, the synthesis of the related 7-bromo-4-chloro-1H-indazol-3-amine was achieved through the regioselective bromination of 4-chloro-1H-indazol-3-amine, demonstrating that installing the halogen on a pre-formed heterocycle can be a viable, though sometimes challenging, path. nih.gov A more reliable method is the cyclization of a precursor like 2-amino-3-bromo-N-acyl-aniline, where the regiochemistry is locked in before ring closure.

Stereoselectivity: The target compound, 1H-Benzimidazole-2-ethanamine, 7-bromo-, does not possess a stereocenter. However, the synthesis of analogues with chiral side chains is of significant interest. Asymmetric functionalization of the benzimidazole core is a key strategy. The previously mentioned CuH-catalyzed C2-allylation provides a route to enantioenriched C2-substituted benzimidazoles. nih.gov This method allows for the preparation of compounds with either aryl or methyl groups at the newly formed stereogenic center, including quaternary stereocenters, with high enantioselectivity. nih.gov Such strategies are vital for building libraries of chiral benzimidazole derivatives for biological evaluation.

Control of Bromination Position

The regioselective bromination of the benzimidazole core is a critical step in the synthesis of 7-bromo-1H-benzimidazole-2-ethanamine. The position of bromination on the benzene (B151609) ring is influenced by the directing effects of the imidazole moiety and any existing substituents, as well as the choice of brominating agent and reaction conditions.

Direct bromination of an unsubstituted benzimidazole typically yields a mixture of 4-, 5-, 6-, and 7-bromo isomers, with the 5- and 6-isomers often predominating due to electronic effects. To achieve selective bromination at the 7-position, a directing group strategy is often employed. For instance, a bulky protecting group on the N1-position of the imidazole ring can sterically hinder positions 4 and 5, favoring substitution at the 7-position.

Common brominating agents used for aromatic systems include N-bromosuccinimide (NBS) and bromine (Br₂). The choice of solvent can also influence the regioselectivity. For instance, polar solvents may favor different isomeric products compared to non-polar solvents. The use of catalysts, such as zeolites, has been shown to enhance para-selectivity in the bromination of some aromatic compounds, which could be adapted to control the position of bromination in benzimidazole systems.

A plausible synthetic route to 7-bromo-1H-benzimidazole-2-ethanamine could involve the initial synthesis of the benzimidazole core, followed by a regioselective bromination step. The starting material, a suitably substituted o-phenylenediamine, would first be cyclized with a protected β-amino acid derivative to form the 2-ethanamine side chain. Subsequent bromination, under carefully controlled conditions, would then introduce the bromine atom at the desired 7-position.

| Reagent/Catalyst | Solvent | Temperature (°C) | Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | 0 | Can be regioselective depending on substrate | sphinxsai.com |

| Bromine (Br₂) / SO₂Cl₂ | Zeolite | Ambient | Para-selective | nih.gov |

| N-Bromosuccinimide (NBS) / Silica (B1680970) gel | Dichloromethane | Room Temperature | Regioselective | sphinxsai.com |

Diastereoselective and Enantioselective Approaches to Chiral Analogues (If Applicable)

For chiral analogues of 1H-benzimidazole-2-ethanamine, where the ethanamine side chain contains a stereocenter, diastereoselective and enantioselective synthetic methods are necessary. These approaches aim to control the three-dimensional arrangement of atoms in the molecule, leading to the preferential formation of one stereoisomer over others.

One common strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. For the synthesis of chiral benzimidazole-2-ethanamine analogues, a chiral auxiliary, such as Ellman's chiral tert-butanesulfinamide, can be reacted with a suitable precursor to form a chiral intermediate. organic-chemistry.org Subsequent reactions are then guided by the stereochemistry of the auxiliary, leading to the formation of the desired stereoisomer. The auxiliary can then be removed in a later step.

Another approach is to utilize a chiral pool starting material, which is an enantiomerically pure natural product that can be chemically transformed into the desired target molecule. For example, a chiral amino acid could serve as the source of stereochemistry for the ethanamine side chain.

| Method | Key Feature | Example | Reference |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereochemistry. | Ellman's tert-butanesulfinamide | organic-chemistry.org |

| Chiral Pool Synthesis | Use of enantiomerically pure natural products as starting materials. | Chiral amino acids | N/A |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral 2-aminobenzimidazole-derived organocatalysts | mdpi.com |

Green Chemistry Principles in Synthetic Route Optimization

The application of green chemistry principles to the synthesis of 7-bromo-1H-benzimidazole-2-ethanamine and its analogues is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce or eliminate the use and generation of hazardous substances.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic routes with high atom economy are preferred as they generate less waste. To improve atom economy in the synthesis of the target compound, reactions such as addition and condensation reactions are favored over substitution and elimination reactions, which inherently generate byproducts.

Reaction efficiency is also a key consideration. This can be enhanced by optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize the yield of the desired product and minimize the formation of side products. The use of catalysts can significantly improve reaction efficiency by lowering the activation energy and allowing reactions to proceed under milder conditions. mdpi.comnih.gov For instance, the use of erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) has been shown to be an effective catalyst in the synthesis of benzimidazole derivatives. nih.gov

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal solvent is non-toxic, non-flammable, readily available, and recyclable. Water is an excellent green solvent, and its use in organic synthesis is highly desirable. organic-chemistry.org Deep eutectic solvents (DESs) have also emerged as promising green alternatives to traditional volatile organic compounds (VOCs). mdpi.comnih.gov These solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor and are often biodegradable and have low toxicity. nih.gov

Waste minimization strategies involve not only the selection of greener solvents but also the development of solvent-free reaction conditions where possible. scispace.com Additionally, the use of recyclable catalysts can significantly reduce waste. After the reaction, the catalyst can be recovered and reused in subsequent batches, reducing both cost and environmental impact.

| Green Chemistry Principle | Application in Benzimidazole Synthesis | Example | Reference |

| Atom Economy | Favoring condensation and addition reactions. | One-pot synthesis of benzimidazoles from o-phenylenediamines and aldehydes. | doi.org |

| Use of Catalysis | Improving reaction efficiency and reducing energy consumption. | Use of Er(OTf)₃ as a catalyst. | nih.gov |

| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Use of water or deep eutectic solvents. | organic-chemistry.orgmdpi.comnih.gov |

| Waste Minimization | Reducing the generation of byproducts and waste streams. | Solvent-free reactions and use of recyclable catalysts. | scispace.com |

Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity of 7-bromo-1H-benzimidazole-2-ethanamine is essential for its use in further studies. A combination of purification and isolation techniques is typically employed to remove impurities, unreacted starting materials, and byproducts.

Crystallization is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow the desired compound to crystallize out, leaving impurities behind in the solution. The choice of solvent is critical for successful crystallization.

Column chromatography is a versatile technique for separating mixtures of compounds. The crude product is loaded onto a column packed with a stationary phase, such as silica gel or alumina, and an eluent (a solvent or mixture of solvents) is passed through the column. Different components of the mixture travel through the column at different rates, allowing for their separation. The fractions containing the pure product are then collected.

Solid-Phase Extraction (SPE) is a sample preparation technique that can be used for the purification of benzimidazoles. nih.gov In SPE, the compound of interest is selectively adsorbed onto a solid sorbent, while impurities are washed away. The purified compound is then eluted from the sorbent with a suitable solvent.

For thermally stable compounds, sublimation can be a highly effective purification method. dtic.mil The solid compound is heated under vacuum, causing it to transition directly from the solid to the gas phase. The gaseous compound then condenses back into a solid on a cold surface, leaving non-volatile impurities behind.

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Principle | Application |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid benzimidazole derivatives. |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Separation of complex mixtures of benzimidazole analogues. |

| Solid-Phase Extraction (SPE) | Selective adsorption of the target compound onto a solid sorbent. | Isolation and purification of benzimidazoles from various matrices. nih.gov |

| Sublimation | Difference in vapor pressure of the compound and impurities. | Purification of thermally stable, non-volatile benzimidazoles. dtic.mil |

Reactivity and Mechanistic Investigations of 1h Benzimidazole 2 Ethanamine, 7 Bromo

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) System

The benzimidazole ring system is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being heavily influenced by the existing substituents.

Reactivity at the Benzimidazole Nitrogen Atoms

The nitrogen atoms of the imidazole (B134444) moiety are nucleophilic and readily participate in reactions with electrophiles. N-alkylation and N-arylation are common transformations that introduce substituents at these positions. The reaction of unsymmetrical benzimidazoles can lead to a mixture of N1 and N3 substituted products, and the regioselectivity can be influenced by the reaction conditions and the nature of the substituents. otago.ac.nzmit.edu For 1H-Benzimidazole-2-ethanamine, 7-bromo-, alkylation or arylation can occur at either of the two nitrogen atoms.

Commonly employed methods for N-alkylation involve the use of alkyl halides in the presence of a base, such as potassium carbonate or sodium hydride. researchgate.net N-arylation can be achieved through copper-catalyzed Chan-Lam coupling with aryl boronic acids or palladium-catalyzed Buchwald-Hartwig amination with aryl halides. researchgate.netnih.govrsc.org

Table 1: Representative N-Alkylation and N-Arylation Reactions of Benzimidazoles

| Reaction Type | Reagents and Conditions | Expected Product with 1H-Benzimidazole-2-ethanamine, 7-bromo- |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Mixture of 1-alkyl- and 3-alkyl-7-bromo-2-(2-aminoethyl)benzimidazole derivatives |

| N-Arylation (Chan-Lam) | Aryl boronic acid (e.g., PhB(OH)₂), Cu(OAc)₂, Base (e.g., Et₃N), Solvent (e.g., DCM) | Mixture of 1-aryl- and 3-aryl-7-bromo-2-(2-aminoethyl)benzimidazole derivatives |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., PhBr), Pd catalyst, Ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene) | Mixture of 1-aryl- and 3-aryl-7-bromo-2-(2-aminoethyl)benzimidazole derivatives |

Note: The table presents generalized conditions based on reactions with similar benzimidazole derivatives. Specific conditions for 1H-Benzimidazole-2-ethanamine, 7-bromo- may require optimization.

Reactivity of the Bromo-Substituent

The bromo group at the 7-position of the benzimidazole ring is a versatile handle for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction, which couples an aryl halide with an arylboronic acid, is a powerful tool for the synthesis of biaryl compounds. researchgate.netmdpi.com Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-substituted benzimidazole and a terminal alkyne. mdpi.com The Heck reaction allows for the coupling with alkenes. These transformations provide access to a wide array of derivatives with potentially interesting electronic and biological properties.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the 7-Position

| Reaction Type | Reagents and Conditions | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | 7-Aryl-1H-benzimidazole-2-ethanamine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N), Solvent (e.g., THF) | 7-Alkynyl-1H-benzimidazole-2-ethanamine |

| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N), Solvent (e.g., DMF) | 7-Alkenyl-1H-benzimidazole-2-ethanamine |

Note: The table illustrates typical conditions for these cross-coupling reactions. The specific catalyst, ligand, base, and solvent system may need to be optimized for the target substrate.

Derivatization Strategies via the Ethanamine Side Chain

The primary amine of the ethanamine side chain at the 2-position serves as a key site for a multitude of functionalization reactions, enabling the attachment of various molecular entities.

Amine Functionalization Reactions

The primary amine can undergo a wide range of classical amine reactions, including acylation, sulfonylation, and reductive amination. Acylation with acyl chlorides or anhydrides introduces amide functionalities, while reaction with sulfonyl chlorides yields sulfonamides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. These reactions are fundamental in modifying the steric and electronic properties of the side chain.

Linker Chemistry and Conjugation Methodologies

The nucleophilic nature of the primary amine makes it an ideal attachment point for linker molecules, which can then be used to conjugate the benzimidazole core to other molecules of interest, such as peptides, polymers, or fluorescent dyes. Common conjugation strategies involve the formation of stable amide or urea (B33335) linkages. For instance, reaction with an activated carboxylic acid (e.g., an N-hydroxysuccinimide ester) or an isocyanate on a linker molecule will result in the formation of a covalent bond.

Oxidation and Reduction Pathways of the Benzimidazole Ring System

The benzimidazole ring system can undergo both oxidation and reduction, although these reactions are less common than substitutions and derivatizations. The stability of the aromatic system generally requires harsh conditions for these transformations.

Oxidative degradation of the benzimidazole ring can occur under strong oxidizing conditions, potentially leading to cleavage of the imidazole or benzene (B151609) ring. dtic.mil Conversely, the benzimidazole ring is generally resistant to catalytic hydrogenation under conditions that would typically reduce a benzene ring. instras.com However, the introduction of specific functional groups or the use of more forcing conditions can facilitate reduction. For instance, reductive cyclization of a 2-nitroaniline derivative is a common method for synthesizing benzimidazoles, indicating that the nitro group can be reduced without affecting the subsequently formed benzimidazole ring under certain conditions. pcbiochemres.comnih.gov

Data Unavailability for 1H-Benzimidazole-2-ethanamine, 7-bromo-

A thorough review of available scientific literature reveals a significant gap in detailed research concerning the specific chemical compound 1H-Benzimidazole-2-ethanamine, 7-bromo- . Consequently, the construction of an in-depth article focusing on its reactivity, reaction kinetics, thermodynamics, and detailed mechanistic investigations is not feasible at this time.

Searches for empirical data and computational studies on this particular molecule did not yield specific results. The scientific community has yet to publish dedicated studies on the kinetic and thermodynamic parameters of its key transformations. Furthermore, there is a lack of literature detailing the elucidation of its reaction mechanisms through spectroscopic and computational methods.

While general information exists for the broader class of benzimidazole derivatives, directly extrapolating this data to 1H-Benzimidazole-2-ethanamine, 7-bromo- without specific experimental validation would be scientifically unsound and speculative. The precise influence of the 7-bromo and 2-ethanamine substituents on the benzimidazole core's reactivity and mechanistic pathways requires dedicated investigation.

Therefore, the requested article, with its specific outline focusing on "Reaction Kinetics and Thermodynamics of Key Transformations" and "Detailed Reaction Mechanism Elucidation using Spectroscopic and Computational Methods," cannot be generated with the required scientific accuracy and depth due to the absence of published research on 1H-Benzimidazole-2-ethanamine, 7-bromo- .

Advanced Spectroscopic and Structural Characterization for Research Integrity

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within a few parts per million), HRMS allows for the calculation of a unique molecular formula.

For 1H-Benzimidazole-2-ethanamine, 7-bromo- , the theoretical exact mass of its protonated form, [M+H]⁺, can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ⁷⁹Br).

Table 1: Theoretical Exact Mass Calculation for C₉H₁₁BrN₃⁺

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.00000 | 108.00000 |

| Hydrogen (¹H) | 11 | 1.00783 | 11.08613 |

| Bromine (⁷⁹Br) | 1 | 78.91834 | 78.91834 |

| Nitrogen (¹⁴N) | 3 | 14.00307 | 42.00921 |

| Total (C₉H₁₁⁷⁹BrN₃⁺) | 239.01368 |

| Total (C₉H₁₁⁸¹BrN₃⁺) | | | 241.01163 |

An experimental HRMS analysis is expected to yield a value in very close agreement with this theoretical mass, confirming the molecular formula as C₉H₁₀BrN₃. The presence of bromine would be further substantiated by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This precise mass measurement is a critical first step in the structural characterization process, providing a high degree of confidence in the elemental composition of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1H-Benzimidazole-2-ethanamine, 7-bromo- , the predicted chemical shifts (δ) in ppm are based on the analysis of related benzimidazole (B57391) structures. The spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring and the aliphatic protons of the ethanamine side chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The predicted chemical shifts for the nine carbon atoms of the target molecule are informed by data from substituted benzimidazoles.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms within the benzimidazole ring and the primary amine.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | ~154 |

| C4 | ~7.6 | ~115 |

| C5 | ~7.2 | ~123 |

| C6 | ~7.2 | ~124 |

| C7 | - | ~108 |

| C7a | - | ~135 |

| C3a | - | ~140 |

| CH₂ (α to benzimidazole) | ~3.1 (triplet) | ~30 |

| CH₂ (β to benzimidazole) | ~3.0 (triplet) | ~40 |

| NH (imidazole) | ~12.5 (broad singlet) | - |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 1H-Benzimidazole-2-ethanamine, 7-bromo- , a COSY spectrum would show a correlation between the two methylene (CH₂) groups of the ethanamine side chain, confirming their connectivity. It would also reveal the coupling network among the aromatic protons on the benzimidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different parts of the molecule. For instance, it would show correlations from the α-methylene protons to the C2 and C3a carbons of the benzimidazole ring, confirming the attachment of the ethanamine side chain at the 2-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. While not critical for the primary structure elucidation of this achiral molecule, it can be useful for confirming conformational preferences of the side chain relative to the benzimidazole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Table 3: Predicted Characteristic Vibrational Frequencies (in cm⁻¹)

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (imidazole) | 3300-3100 (broad) | 3300-3100 (weak) | Stretching |

| N-H (amine) | 3400-3200 (two bands) | 3400-3200 (weak) | Stretching |

| C-H (aromatic) | 3100-3000 | 3100-3000 (strong) | Stretching |

| C-H (aliphatic) | 2960-2850 | 2960-2850 (strong) | Stretching |

| C=N (imidazole) | 1630-1610 | 1630-1610 (medium) | Stretching |

| C=C (aromatic) | 1600-1450 | 1600-1450 (strong) | Stretching |

| N-H (amine) | 1650-1580 | - | Bending (scissoring) |

The FT-IR spectrum is expected to show characteristic broad N-H stretching bands for the imidazole (B134444) and primary amine groups, as well as sharp peaks for aromatic and aliphatic C-H stretches. The C=N and C=C stretching vibrations of the benzimidazole ring will also be prominent. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C and C-Br vibrations.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should a suitable single crystal of 1H-Benzimidazole-2-ethanamine, 7-bromo- be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography would reveal the details of intermolecular interactions, such as hydrogen bonding between the amine and imidazole N-H groups and neighboring molecules, as well as potential π-π stacking interactions between the benzimidazole rings. This information is invaluable for understanding the solid-state properties of the compound. To date, no public crystal structure data for this specific compound is available.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Purity and Absolute Configuration (If applicable to chiral derivatives)

The parent compound, 1H-Benzimidazole-2-ethanamine, 7-bromo- , is achiral and therefore does not exhibit optical activity. However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter on the ethanamine side chain, chiroptical spectroscopic techniques would be essential.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the stereocenters.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and provides stereochemical information based on the vibrational transitions of a chiral molecule.

For any potential chiral derivatives of this compound, ECD and VCD would be the methods of choice for determining enantiomeric purity and assigning the absolute configuration, often in conjunction with quantum chemical calculations.

In-Depth Theoretical and Computational Analysis of 1H-Benzimidazole-2-ethanamine, 7-bromo-: A Search for Published Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies focused exclusively on the chemical compound 1H-Benzimidazole-2-ethanamine, 7-bromo- . While the broader class of benzimidazole derivatives has been the subject of extensive computational investigation due to their wide-ranging biological activities and therapeutic potential, this particular halogenated derivative has not been singled out in publicly available research for in-depth analysis of its electronic structure, conformational landscapes, or dynamic properties.

Computational chemistry is a powerful tool for elucidating molecular properties and predicting chemical behavior. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations are routinely applied to understand molecules at an atomic level. Such studies provide invaluable insights into reactivity, stability, and potential interactions with biological targets.

However, despite a thorough search for scholarly articles, conference proceedings, and data repositories, no specific publications were found that provide the detailed theoretical data requested for 1H-Benzimidazole-2-ethanamine, 7-bromo-. Consequently, it is not possible to present detailed research findings for the following outlined topics for this specific compound:

Theoretical and Computational Chemistry of 1h Benzimidazole 2 Ethanamine, 7 Bromo

In Silico Modeling of Reaction Pathways and Transition States

The lack of published data prevents the creation of data tables and a detailed discussion of research findings as per the specified structure. The scientific community has yet to publish a dedicated computational investigation into the nuanced molecular and electronic characteristics of 1H-Benzimidazole-2-ethanamine, 7-bromo-.

Preclinical Biological Activity Studies and Mechanistic Insights of 1h Benzimidazole 2 Ethanamine, 7 Bromo Derivatives

In Vitro Receptor Binding and Ligand Affinity Assays

There is no specific public data available from in vitro receptor binding and ligand affinity assays for 1H-Benzimidazole-2-ethanamine, 7-bromo-. However, studies on other substituted benzimidazole (B57391) derivatives have shown affinity for a variety of receptors. For instance, certain benzimidazole-substituted (3-phenoxypropyl)amines have been identified as potent histamine (B1213489) H3 receptor antagonists. nih.gov The specific binding profile of the 7-bromo-2-ethanamine derivative would require dedicated experimental investigation.

Enzyme Inhibition and Activation Studies in Cell-Free Systems

Specific enzyme inhibition or activation data for 1H-Benzimidazole-2-ethanamine, 7-bromo- in cell-free systems are not available. The broader class of benzimidazole derivatives has been shown to inhibit various enzymes. For example, some 2-phenyl-substituted benzimidazoles have demonstrated inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase. nih.gov Additionally, certain novel benzimidazole derivatives have been identified as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1). nih.gov A study on 4-[(5(6)-bromo-1H-benzimidazole-2-yl)amino]benzene-1-carboxamidine, a compound with a different substitution pattern, showed significant antiproliferative activity, suggesting a potential interaction with key cellular enzymes. nih.gov

Cell-Based Assays for Modulation of Cellular Processes (e.g., cell proliferation, apoptosis, cellular signaling pathways in immortalized cell lines)

Direct cell-based assay results for 1H-Benzimidazole-2-ethanamine, 7-bromo- are not documented in available literature. However, numerous studies have explored the effects of other benzimidazole derivatives on cellular processes. For instance, various benzimidazole derivatives have been shown to possess antiproliferative activity against a range of cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). nih.govnih.govwaocp.orgresearchgate.net Some of these compounds have been observed to induce apoptosis and impact cellular signaling pathways. nih.govmdpi.com The presence of a bromine atom on the benzimidazole ring has been associated with cytotoxic activity in some contexts. nih.gov

Table 1: Antiproliferative Activity of a Related Bromo-Benzimidazole Derivative

| Compound | Cell Line | IC50 (nM) |

| 4-[(5(6)-bromo-1H-benzimidazole-2-yl)amino]benzene-1-carboxamidine | MCF-7 | 4.6 |

This data is for a structurally related compound and not for 1H-Benzimidazole-2-ethanamine, 7-bromo-. The activity of the requested compound may vary significantly. nih.gov

Molecular Target Identification and Validation in Research Models

The specific molecular targets of 1H-Benzimidazole-2-ethanamine, 7-bromo- have not been identified or validated in research models. For the broader benzimidazole class, a variety of molecular targets have been proposed, including tubulin, various kinases, and DNA. researchgate.net The anti-inflammatory effects of some benzimidazoles are thought to be mediated through interaction with targets like transient receptor potential vanilloid-1, cannabinoid receptors, and bradykinin (B550075) receptors. nih.govnih.gov

Structure-Activity Relationship (SAR) Exploration for Biological Efficacy in Preclinical Models

Specific structure-activity relationship (SAR) studies focusing on 1H-Benzimidazole-2-ethanamine, 7-bromo- are not available. However, extensive SAR studies on benzimidazole derivatives have been conducted for various biological activities. nih.govnih.govrroij.com These studies have highlighted the importance of the substitution pattern on the benzimidazole nucleus. For example, substitutions at the N1, C2, C5, and C6 positions have been shown to significantly influence anti-inflammatory activity. nih.govnih.gov In the context of antiviral agents, modifications at the 2-, 5-, and 6-positions can enhance interactions with viral targets. rroij.com The historical development of benzimidazole opioids also provides insights into how substitutions affect biological activity, with a nitro group at position 5 being found to be potent in that series. wikipedia.org

Mechanistic Investigations of Biological Interactions at the Molecular and Subcellular Levels

Detailed mechanistic investigations of the biological interactions of 1H-Benzimidazole-2-ethanamine, 7-bromo- at the molecular and subcellular levels have not been reported. The mechanisms of action for other benzimidazole derivatives are varied and depend on their specific structure and biological activity. For instance, the anthelmintic action of some benzimidazoles involves binding to β-tubulin and disrupting microtubule formation. researchgate.net The antibacterial effects can arise from the inhibition of bacterial cell wall synthesis. researchgate.net For antiproliferative benzimidazoles, proposed mechanisms include the induction of apoptosis and interference with cell cycle progression. nih.govmdpi.com

Applications of 1h Benzimidazole 2 Ethanamine, 7 Bromo in Specialized Chemical Disciplines

Role as a Key Building Block in Complex Organic Synthesis

1H-Benzimidazole-2-ethanamine, 7-bromo- possesses several reactive sites that make it a potentially valuable building block in the synthesis of more complex organic molecules. The presence of a primary amine, a bromo substituent on the benzene (B151609) ring, and the benzimidazole (B57391) core itself, offers multiple avenues for synthetic transformations.

The ethanamine side chain allows for the formation of amides, sulfonamides, and imines, enabling the coupling of this benzimidazole core to a wide variety of other molecular fragments. The bromo group can participate in a range of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

The benzimidazole nucleus itself can be further functionalized. For instance, the nitrogen atoms of the imidazole (B134444) ring can be alkylated or acylated to modify the electronic properties and steric bulk of the molecule. This versatility makes 7-bromo-substituted benzimidazole-2-ethanamine a potential precursor for the synthesis of diverse molecular architectures, including those with potential pharmaceutical or material science applications. Halogenated benzimidazoles are recognized as valuable precursors for creating more complex, functionalized versions of these heterocycles. chem-soc.siresearchgate.net

Table 1: Potential Synthetic Transformations of 1H-Benzimidazole-2-ethanamine, 7-bromo-

| Functional Group | Reaction Type | Potential Products |

| Primary Amine (-CH₂CH₂NH₂) | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Secondary Amines |

| Bromo Group (7-Br) | Suzuki Coupling, Heck Reaction, Buchwald-Hartwig Amination | Arylated Benzimidazoles, Alkenylated Benzimidazoles, Aminated Benzimidazoles |

| Benzimidazole NH | N-Alkylation, N-Arylation | N-Substituted Benzimidazole Derivatives |

Ligand Design in Coordination Chemistry and Catalysis

The benzimidazole moiety is a well-established ligand in coordination chemistry due to the presence of two nitrogen donor atoms in the imidazole ring. mdpi.comresearchgate.netnih.govglobethesis.com The ethanamine side chain of 1H-Benzimidazole-2-ethanamine, 7-bromo- introduces an additional nitrogen donor, making it a potential tridentate ligand. The coordination of such ligands to metal centers can lead to the formation of stable metal complexes with diverse geometries and electronic properties.

The bromo substituent at the 7-position can influence the electronic properties of the benzimidazole ring system through its inductive effect, which in turn can modulate the coordination properties of the nitrogen donors and the resulting catalytic activity of the metal complex. These complexes could find applications in various catalytic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The specific steric and electronic environment provided by the 7-bromo-1H-benzimidazole-2-ethanamine ligand could lead to unique catalytic selectivities.

Integration into Advanced Materials Science (e.g., organic electronics, polymer chemistry)

Benzimidazole derivatives are known to be components of advanced materials due to their thermal stability, and electronic and photophysical properties. While specific data for 1H-Benzimidazole-2-ethanamine, 7-bromo- is unavailable, related compounds have been investigated for applications in organic electronics. The benzimidazole core is electron-deficient and can be incorporated into polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo-substituent could serve as a handle for polymerization or for tuning the electronic properties of the material. However, some studies suggest that halogenated benzimidazoles might be excluded from consideration for certain applications, like energetic materials, due to potential increases in chemical reactivity and environmental concerns. nih.gov

In polymer chemistry, the primary amine of 1H-Benzimidazole-2-ethanamine, 7-bromo- could be used as a monomer in the synthesis of polyamides or polyimides. The incorporation of the rigid and thermally stable benzimidazole unit into a polymer backbone could enhance the thermal and mechanical properties of the resulting material.

Development of Analytical Probes and Sensors (e.g., chemosensors, fluorescent reporters)

Benzimidazole derivatives often exhibit fluorescence, and their photophysical properties can be sensitive to their local environment. researchgate.netshd-pub.org.rsrsc.orgacs.orgnih.gov This makes them attractive candidates for the development of fluorescent probes and chemosensors. The fluorescence of a benzimidazole core can be modulated by the introduction of substituents. The ethanamine side chain of 1H-Benzimidazole-2-ethanamine, 7-bromo- could act as a binding site for specific analytes, and upon binding, a change in the fluorescence properties of the benzimidazole fluorophore could be observed.

The bromo-substituent can also influence the photophysical properties, including the wavelength of absorption and emission, and the quantum yield of fluorescence. nih.gov By strategically designing the molecule, it is conceivable that 1H-Benzimidazole-2-ethanamine, 7-bromo- could be developed into a selective chemosensor for metal ions, anions, or small organic molecules. For example, benzimidazole-functionalized fluorescent probes have been developed for the detection of various species. shd-pub.org.rsrsc.org

Table 2: Potential Sensing Applications based on Functional Groups

| Functional Group | Potential Target Analyte | Sensing Mechanism |

| Ethanamine Side Chain | Metal Ions, Aldehydes, Ketones | Coordination-induced fluorescence change, Imine formation leading to spectral shifts |

| Benzimidazole Core | Protons (pH sensing), Anions | Changes in protonation state affecting fluorescence, Anion-π interactions |

Use as a Chemical Probe for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. Benzimidazole derivatives are a common scaffold in medicinal chemistry and have been developed as probes for various biological targets. nih.govnih.gov The specific substitution pattern of 1H-Benzimidazole-2-ethanamine, 7-bromo- could impart selective affinity for a particular protein or enzyme.

The ethanamine side chain could mimic the side chains of amino acids like lysine (B10760008) or ornithine, potentially targeting enzymes that recognize these residues. The bromo-substituent could engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. Once bound to its target, this compound could be used to study the function of that target in a cellular context. Furthermore, the benzimidazole core could be modified with reporter tags, such as fluorescent dyes or affinity labels, to facilitate the identification and visualization of its biological target.

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating 1H-Benzimidazole-2-ethanamine, 7-bromo- from impurities, starting materials, and byproducts. These techniques are crucial for assessing the purity of synthesized batches and for isolating the compound for further studies.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of benzimidazole (B57391) derivatives due to its high resolution and sensitivity. nih.gov A versatile HPLC system can be developed for the identification and quantification of these compounds. nih.gov For 1H-Benzimidazole-2-ethanamine, 7-bromo-, a reverse-phase (RP-HPLC) method is typically the most suitable approach.

Method development involves the systematic optimization of several parameters to achieve adequate separation and peak shape. Key considerations include:

Stationary Phase: A C18 or C8 column is commonly employed for the separation of benzimidazole derivatives. nih.govresearchgate.net These nonpolar stationary phases provide good retention and selectivity for such compounds.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comresearchgate.net The buffer, often containing ammonium (B1175870) acetate (B1210297) or formic acid, helps to control the pH and improve peak shape by ensuring consistent ionization of the analyte. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities. nih.gov

Detection: UV detection is standard, as the benzimidazole ring system possesses a strong chromophore. The detection wavelength is selected based on the compound's UV absorbance maximum, which for benzimidazoles is often in the 254-290 nm range. nih.govresearchgate.net

Flow Rate and Temperature: A flow rate of around 1.0 mL/min is common, and controlling the column temperature can further optimize separation efficiency and reproducibility. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters for 1H-Benzimidazole-2-ethanamine, 7-bromo- Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives (If applicable)

Direct analysis of 1H-Benzimidazole-2-ethanamine, 7-bromo- by Gas Chromatography (GC) is generally not feasible. The compound's polarity, due to the primary amine and the N-H group in the imidazole (B134444) ring, results in low volatility and poor thermal stability, leading to peak tailing and potential degradation in the hot GC inlet and column. jfda-online.com

To make the compound amenable to GC analysis, a chemical derivatization step is necessary. jfda-online.comresearchgate.net This process modifies the polar functional groups to create a more volatile and thermally stable derivative. gcms.cz Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine and imidazole groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) can convert the primary amine into an amide, which is more volatile. jfda-online.com

Once derivatized, the compound can be analyzed using a standard GC system, often equipped with a nonpolar capillary column (e.g., DB-5). The choice of derivatizing reagent depends on the specific functional groups and the desired chromatographic properties. gcms.cz

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods offer rapid and straightforward means for determining the concentration of 1H-Benzimidazole-2-ethanamine, 7-bromo- in solution.

UV-Vis Spectrophotometry: The conjugated system of the benzimidazole ring gives rise to distinct absorption bands in the ultraviolet (UV) region. researchgate.net The concentration of the compound can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. The molar extinction coefficient (ε) is a key parameter in this calculation. researchgate.net The presence of the bromo-substituent and the ethanamine side chain will influence the exact position and intensity of the absorption maxima. A typical approach involves dissolving a precisely weighed sample in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) and measuring the absorbance spectrum to identify the λmax. ijpsonline.com

Fluorimetry: Many benzimidazole derivatives exhibit fluorescence, which can be exploited for highly sensitive quantification. rsc.orgrsc.org Fluorescence spectroscopy involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. researchgate.net The intensity of the emitted fluorescence is directly proportional to the concentration of the compound, particularly at low concentrations. The solvent environment can significantly impact fluorescence properties, a phenomenon known as solvatochromism. researchgate.net The development of a fluorimetric assay would require determining the optimal excitation and emission wavelengths and assessing potential quenching effects from other components in the sample matrix. Some benzimidazole systems are designed as fluorescent chemosensors. rsc.org

Table 2: Typical Spectrophotometric Properties for Benzimidazole Derivatives

| Method | Parameter | Typical Range/Value |

|---|---|---|

| UV-Vis Spectrophotometry | Absorption Maximum (λmax) | 270 - 330 nm |

| Molar Absorptivity (ε) | 10,000 - 30,000 L·mol⁻¹·cm⁻¹ | |

| Fluorimetry | Excitation Wavelength (λex) | 280 - 350 nm |

| Emission Wavelength (λem) | 350 - 500 nm |

Electrochemical Methods for Sensitive Detection

Electrochemical techniques provide an alternative for the sensitive detection of benzimidazole compounds. Methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be applied to study the redox behavior of 1H-Benzimidazole-2-ethanamine, 7-bromo-. nih.govresearchgate.net The benzimidazole nucleus can be electrochemically active, and its oxidation or reduction at an electrode surface can generate a measurable current that is proportional to its concentration. dergipark.org.tr

The sensitivity and selectivity of these methods can be significantly enhanced by using chemically modified electrodes. ajol.infouj.ac.za For instance, modifying a glassy carbon electrode with nanomaterials can increase the electrode's active surface area and catalytic activity, leading to lower detection limits. nih.govacs.org The development of an electrochemical method would involve studying the compound's voltammetric behavior under various conditions, such as different pH values and scan rates, to establish the optimal parameters for quantification. researchgate.netukim.mk

Hyphenated Techniques for Trace Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation method with a powerful detection method, are indispensable for trace-level analysis and unambiguous structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for the analysis of non-volatile compounds like 1H-Benzimidazole-2-ethanamine, 7-bromo-. LC-MS combines the high resolving power of HPLC with the mass-resolving capability of a mass spectrometer. quizlet.comresearchgate.net After separation on the LC column, the analyte is ionized (commonly using electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. This provides the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS or MSn) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule, confirming its structure. researchgate.net Common fragmentation pathways for the benzimidazole core involve the sequential loss of neutral molecules like HCN. researchgate.netjournalijdr.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-amenable derivatives of the compound, GC-MS provides excellent separation and structural information. mdpi.com The mass spectrometer detector offers high sensitivity and provides detailed mass spectra of the derivatized analyte. The fragmentation patterns observed in the mass spectrum can be used to confirm the structure of the original molecule by accounting for the mass of the derivatizing groups. researchgate.net

Method Validation for Reproducibility and Accuracy in Research Settings

For any analytical method to be considered reliable, it must undergo validation. researchgate.net Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. scispace.com In a research setting, this ensures that the data generated are accurate and reproducible. Key validation parameters include: sps.nhs.uk

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. researchgate.net

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by analyzing a series of standards and performing a linear regression. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a standard) and comparing the measured value to the certified value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-day precision). researchgate.net

Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc. (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. researchgate.net

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criterion (for Assay) |

|---|---|---|

| Linearity | Demonstrates a proportional relationship between concentration and response. | Correlation Coefficient (r²) > 0.999 |

| Accuracy | Closeness of measured value to the true value. | Recovery of 98.0% - 102.0% |

| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | Ability to measure only the analyte of interest. | No interference at the retention time of the analyte peak. |

| LOD/LOQ | Lowest concentration detectable/quantifiable. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) |

| Range | Concentration interval where the method is precise, accurate, and linear. | Typically 80% - 120% of the target concentration. |

Future Perspectives and Emerging Research Directions for 1h Benzimidazole 2 Ethanamine, 7 Bromo

Exploration of Novel Synthetic Methodologies and Sustainable Production

The future synthesis of 1H-Benzimidazole-2-ethanamine, 7-bromo- is likely to move beyond traditional methods towards more efficient and environmentally friendly approaches. nih.gov Current synthetic strategies for benzimidazole (B57391) derivatives often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a method known as the Phillips synthesis. nih.govmdpi.com For the target molecule, this would likely involve 3-bromo-1,2-phenylenediamine and a protected β-alanine derivative.

Future research will likely focus on the development of one-pot syntheses and the use of green catalysts to improve yields and reduce waste. nih.gov Microwave-assisted organic synthesis (MAOS) presents a promising avenue for accelerating the reaction and improving energy efficiency. organic-chemistry.org Furthermore, the exploration of photocatalytic methods, which can facilitate reactions under milder conditions using visible light, is an emerging area of interest for the synthesis of heterocyclic compounds like benzimidazoles. nih.gov

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. organic-chemistry.org | Optimization of reaction conditions (temperature, time, solvent) for the specific substrates. |

| Green Catalysis | Use of reusable and non-toxic catalysts (e.g., zeolites, metal-organic frameworks). | Development of catalysts with high selectivity for the desired isomer. |

| One-Pot Reactions | Reduced workup steps, improved atom economy. | Designing a tandem reaction sequence for the formation and functionalization of the benzimidazole ring. |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources. nih.gov | Identification of suitable photosensitizers and reaction pathways for the cyclization step. |

Unveiling Undiscovered Reactivity Patterns and Transformations

The chemical structure of 1H-Benzimidazole-2-ethanamine, 7-bromo- offers multiple sites for further chemical modification, opening up possibilities for creating a diverse library of new compounds. The benzimidazole ring itself can undergo N-alkylation or N-arylation. The bromine atom at the 7-position is a particularly valuable functional handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.net This would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby modulating the electronic and steric properties of the molecule.

The ethanamine side chain provides another point for diversification. It can readily undergo reactions such as acylation, sulfonylation, and reductive amination to introduce new functional groups. These transformations could be crucial for tuning the compound's properties for specific applications.

| Reactive Site | Potential Transformation | Anticipated Outcome |

| 7-Bromo Position | Suzuki Coupling | Introduction of aryl or heteroaryl groups. |

| 7-Bromo Position | Buchwald-Hartwig Amination | Formation of new C-N bonds. |

| Ethanamine Side Chain | Acylation/Sulfonylation | Introduction of amide and sulfonamide functionalities. |

| Benzimidazole Nitrogen | N-Alkylation/N-Arylation | Modification of the core heterocyclic structure. |

Advanced Computational Modeling for Predictive Design

Computational chemistry is poised to play a pivotal role in accelerating the research and development of 1H-Benzimidazole-2-ethanamine, 7-bromo- and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic properties, including its molecular orbital energies, electrostatic potential, and vibrational frequencies. nih.govresearchgate.net This information can provide insights into its reactivity and spectroscopic behavior.

Furthermore, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with various biological targets. nih.gov Given that many benzimidazole derivatives exhibit a wide range of biological activities, computational screening could help identify potential therapeutic applications for 1H-Benzimidazole-2-ethanamine, 7-bromo-. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a library of its derivatives to guide the design of new compounds with enhanced properties. nih.gov

| Computational Method | Research Objective | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. nih.govresearchgate.net | HOMO-LUMO gap, charge distribution, spectroscopic data. |

| Molecular Docking | Identification of potential biological targets. nih.gov | Binding affinities and interaction modes with proteins. |

| Molecular Dynamics (MD) Simulations | Understanding the dynamic behavior and stability of ligand-protein complexes. | Conformational changes and binding free energies. |

| QSAR | Guiding the design of new derivatives with improved activity. nih.gov | Correlation of structural features with biological or chemical properties. |

Discovery of New Non-Biological Applications

While the majority of research on benzimidazoles has focused on their medicinal applications, there is a growing interest in their use in materials science and other non-biological fields. researchgate.net The benzimidazole scaffold is known for its ability to coordinate with metal ions, making it a potential building block for metal-organic frameworks (MOFs) and coordination polymers. The presence of the bromo and ethanamine groups on 1H-Benzimidazole-2-ethanamine, 7-bromo- could allow for post-synthetic modification of such materials.

Another potential application is in the field of corrosion inhibition. Benzimidazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys. The specific electronic and structural features of 1H-Benzimidazole-2-ethanamine, 7-bromo- may offer unique advantages in this regard. Additionally, the fluorescent properties of some benzimidazole derivatives suggest that this compound could be explored for applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor.

| Application Area | Relevant Properties | Potential Research Direction |

| Materials Science | Coordination ability, potential for hydrogen bonding. | Synthesis of novel MOFs and coordination polymers. |

| Corrosion Inhibition | Adsorption onto metal surfaces, formation of protective films. | Electrochemical studies to evaluate its efficiency as a corrosion inhibitor. |

| Organic Electronics | Potential for fluorescence, charge transport properties. | Investigation of its photophysical properties for use in OLEDs or as a sensor. |

Interdisciplinary Research with Emerging Fields in Chemical Sciences

The future of research on 1H-Benzimidazole-2-ethanamine, 7-bromo- will likely be characterized by increasing collaboration between different scientific disciplines. In the field of chemical biology, this compound could be used as a scaffold for the development of new molecular probes to study biological processes. Its ability to be further functionalized makes it an attractive candidate for conjugation to biomolecules or nanoparticles for targeted drug delivery.

Collaboration with materials scientists could lead to the development of new functional materials with tailored optical, electronic, or mechanical properties. For instance, the incorporation of this compound into polymer backbones could lead to new materials with enhanced thermal stability or flame retardancy. The interface between supramolecular chemistry and this compound could also be explored, with a focus on designing self-assembling systems with interesting properties and functions.

| Interdisciplinary Field | Potential Collaborative Research | Expected Innovations |

| Chemical Biology | Development of fluorescent probes and targeted drug delivery systems. | New tools for biological imaging and more effective therapeutic agents. |

| Materials Science | Creation of novel polymers and functional materials. | Materials with enhanced properties for a variety of applications. |

| Supramolecular Chemistry | Design of self-assembling systems and molecular machines. | Advanced materials with dynamic and responsive behaviors. |

| Nanotechnology | Functionalization of nanoparticles for sensing or catalytic applications. | Hybrid nanomaterials with synergistic properties. |

Q & A

Q. What are the established synthetic routes for 7-bromo-1H-benzimidazole-2-ethanamine, and how are intermediates purified?